(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone
Overview
Description
“®-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone” is a compound that contains an indole and an oxazolidinone group. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Oxazolidinone is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring, possibly through a Fischer indole synthesis or some other method, followed by the introduction of the oxazolidinone group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have the indole and oxazolidinone rings connected by a methylene (-CH2-) group. The “®-(-)” prefix indicates that this compound has a specific configuration at a stereocenter, likely the carbon atom at the 4-position of the oxazolidinone ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole and oxazolidinone groups. The indole moiety is electron-rich and can undergo electrophilic aromatic substitution reactions. The oxazolidinone group, on the other hand, might be involved in various reactions depending on the substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the presence and position of any additional substituents. In general, we can expect that it would have typical characteristics of organic compounds, such as being insoluble in water and soluble in organic solvents .Scientific Research Applications
Indole derivatives are prevalent in a variety of natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various conditions, including cancer and microbial infections .
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Synthesis of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives
- Summary: A series of 3-(1H-indol-3-yl)isoindolin-1-one derivatives were synthesized by the three-component reaction of a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions .
- Method: The reaction presented here has several advantages, such as clean, one-pot, and easy handling .
- Results: The environmentally-friendly features make this procedure a sustainable method for the synthesis of 3-(1H-indol-3-yl)isoindolin-1-ones .
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®-3-(1H-INDOL-3-YLMETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4R)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12-14-9(7-16-12)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13H,5,7H2,(H,14,15)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXHODFXCOIGGJ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)O1)CC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584078 | |
Record name | (4R)-4-[(1H-Indol-3-yl)methyl]-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone | |
CAS RN |
157636-81-2 | |
Record name | (4R)-4-[(1H-Indol-3-yl)methyl]-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(-)-4-(1H-Indol-3-ylmethyl)-2-oxazolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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